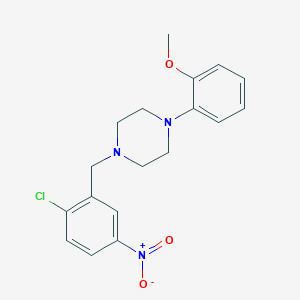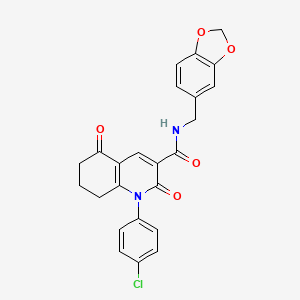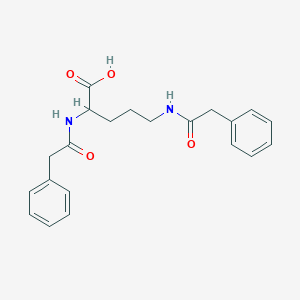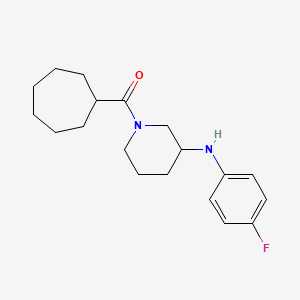![molecular formula C19H14N4OS B6081473 6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol](/img/structure/B6081473.png)
6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has demonstrated potential in various applications.
作用機序
The mechanism of action of 6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, this compound has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
実験室実験の利点と制限
The advantages of using 6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol in lab experiments include its potential as a therapeutic agent for various diseases, its ability to modulate signaling pathways in cells, and its relatively simple synthesis method. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on various signaling pathways.
将来の方向性
There are many future directions for research on 6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol. One potential direction is to investigate the effects of this compound on other signaling pathways in cells. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
合成法
The synthesis of 6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol can be achieved using various methods. One such method involves the reaction of 2-amino-4-methyl-6-(4-phenylthio)pyrimidine with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-6-(4-phenylthio)pyrimidine with phthalic acid in the presence of a dehydrating agent. Both methods result in the formation of this compound.
科学的研究の応用
6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol has been extensively studied for its potential applications in scientific research. This compound has shown promise in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
特性
IUPAC Name |
4-methyl-2-(4-phenylphthalazin-1-yl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-11-16(24)21-19(20-12)25-18-15-10-6-5-9-14(15)17(22-23-18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCLXUZECAAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081395.png)

![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6081445.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)


![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B6081506.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)